Bis(2,2,2-trifluoroethoxy)methane
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Overview
Description
Preparation Methods
Ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- can be synthesized through the aldol condensation reaction of formaldehyde with ethanol . This method involves the reaction of formaldehyde with ethanol under specific conditions to produce the desired compound . Industrial production methods may vary, but the aldol condensation reaction remains a common synthetic route .
Chemical Reactions Analysis
Ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include dichloromethane and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- has several scientific research applications. It is used as an intermediate in the synthesis of other compounds, such as 1,1,1,3,3,3-hexafluoro-2-((2,2,2-trifluoroethoxy)methoxy)propane . This compound is valuable in various fields, including chemistry, biology, medicine, and industry . In chemistry, it serves as a building block for more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and other biologically active compounds . In industry, it is utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used . For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- can be compared with other similar compounds, such as methane, bis(2-chloroethoxy)- and 1,1,1-trifluoro-2-((2,2,2-trifluoroethoxy)methoxy)ethane . These compounds share some structural similarities but differ in their chemical properties and applications . The unique combination of trifluoroethoxy groups in ethane, 1,1’-[methylenebis(oxy)]bis[2,2,2-trifluoro- distinguishes it from other compounds and contributes to its specific reactivity and applications .
Properties
IUPAC Name |
1,1,1-trifluoro-2-(2,2,2-trifluoroethoxymethoxy)ethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHZAEZCSWPRGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OCOCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463727 |
Source
|
Record name | 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-71-4 |
Source
|
Record name | 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethoxy)methoxy]ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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